5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
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Description
The compound is a complex organic molecule that likely contains an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds . The presence of fluorophenyl groups suggests that the compound may have unique properties due to the electronegativity of fluorine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and cyclization . The synthesis of these types of compounds often requires careful control of reaction conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including an oxadiazole ring and a triazole ring . These rings are likely connected by phenyl groups, which are aromatic ring structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorophenyl groups and the oxadiazole and triazole rings .Scientific Research Applications
Synthesis Methods and Chemical Properties
The synthesis of 1,2,4-triazole derivatives, including compounds structurally related to 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine, has been a subject of interest due to their potential medicinal applications. Bektaş et al. (2007) described the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, highlighting methodologies that could be applicable to the synthesis of this compound and similar compounds. These methods are crucial for creating compounds with potential antimicrobial activities Bektaş et al., 2007.
Antimicrobial and Antitumor Activities
Compounds with the 1,2,4-triazole and 1,3,4-oxadiazole moieties have demonstrated promising antimicrobial and antitumor properties. For instance, derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones have shown good to moderate antimicrobial activities against various microorganisms, suggesting potential for similar structures to be effective against a range of pathogens Bektaş et al., 2007. Additionally, compounds like 2-(4-amino-3-methylphenyl)benzothiazoles have been studied for their selective, potent antitumor properties, offering insights into the therapeutic potential of related compounds Bradshaw et al., 2002.
Application in Material Science
The study of fluorinated heterocyclic compounds, including oxadiazoles and triazoles, extends beyond biological applications to material science, particularly in the development of materials with unique photophysical properties. Research into the photochemistry of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles has explored their potential in synthesizing fluorinated structures with applications in creating advanced materials Pace et al., 2004.
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-12-9-5-4-8-11(12)15-19-16(24-21-15)13-14(18)23(22-20-13)10-6-2-1-3-7-10/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYNAQZTBGOISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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